2-phenyl-N-(1,3-thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
2-Phenyl-N-(13-thiazol-2-yl)cyclopropane-1-carboxamide is a compound that features a cyclopropane ring substituted with a phenyl group and a thiazole moiety. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(13-thiazol-2-yl)cyclopropane-1-carboxamide typically involves the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This three-component reaction yields substituted thiazole derivatives in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves multi-step organic synthesis techniques that are scalable for industrial applications. These methods often require optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-N-(13-thiazol-2-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Phenyl-N-(13-thiazol-2-yl)cyclopropane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective activities
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(13-thiazol-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to engage in various biochemical interactions, including binding to enzymes and receptors. This interaction can inhibit or activate specific pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent featuring a thiazole ring.
Uniqueness
2-Phenyl-N-(13-thiazol-2-yl)cyclopropane-1-carboxamide is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other thiazole derivatives. This structural feature enhances its potential for diverse biological activities and applications .
Properties
Molecular Formula |
C13H12N2OS |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
2-phenyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H12N2OS/c16-12(15-13-14-6-7-17-13)11-8-10(11)9-4-2-1-3-5-9/h1-7,10-11H,8H2,(H,14,15,16) |
InChI Key |
ZOOMNALRJFPRHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)NC2=NC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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